molecular formula C10H7BrOS B8663091 2-Acetyl-5-bromobenzo(b)thiophene CAS No. 1423-64-9

2-Acetyl-5-bromobenzo(b)thiophene

Cat. No.: B8663091
CAS No.: 1423-64-9
M. Wt: 255.13 g/mol
InChI Key: UAFOHXXTHOBOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-5-bromobenzo(b)thiophene is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1423-64-9

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

1-(5-bromo-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H7BrOS/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3

InChI Key

UAFOHXXTHOBOHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.0 g of 5-bromo-2-[(N,N-dimethylcarbamoyl)thio]benzaldehyde was dissolved in 50 ml of methyl orthoformate. The resulting solution was mixed with 1.0 g of p-toluenesulfonate, and refluxed under heating for 50 minutes. After cooling, the resulting reaction solution was poured into saturated sodium bicarbonate solution and extracted with benzene. The resulting organic layer was dried to remove the solvent. The residue thus obtained was dissolved in 100 ml of methanol, followed by adding 37 ml of 2N sodium hydroxide and by refluxing under heating for 1 hour in a stream of nitrogen. After cooling, the resulting reaction solution was adjusted to pH 1 with concentrated hydrochloric acid, extracted with benzene, and then dried to remove the solvent. The residue thus obtained was dissolved in 20 ml of acetone and added dropwise, at room temperature, to a stirred mixture consisting of 6.74 g of chloroacetone, 22.1 g of anhydrous potassium carbonate and 150 ml of acetone. After 30 minutes of stirring, the resulting reaction mixture was refluxed under heating for 30 minutes. After cooling, insoluble materials were removed by filtration, and the resulting filtrate was concentrated to dryness. The thus obtained residue was purified by silica gel column chromatography using toluene as an elution solvent and the resulting product was recrystallized from ethanol to obtain 7.5 g of 2-acetyl-5-bromobenzo[b]thiophene.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
5-bromo-2-[(N,N-dimethylcarbamoyl)thio]benzaldehyde
Quantity
21 g
Type
reactant
Reaction Step Three
Name
methyl orthoformate
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
37 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
6.74 g
Type
reactant
Reaction Step Eight
Quantity
22.1 g
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.